molecular formula C19H27ClN2O5 B1262803 L-(R)-valifenalate

L-(R)-valifenalate

Cat. No. B1262803
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-(R)-valifenalate is a methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate resulting from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)-L-valine with the amino group of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

Scientific Research Applications

  • Fungicide Residue in Vinification :

    • Subheading : Decay of Fungicide Residues during Vinification
    • Description : Valifenalate, along with other fungicides, was used to control downy mildew in vines. It was observed that the winemaking process could dissipate fungicide residues significantly, except for valifenalate, which remained in wine at 32% (González-Rodríguez, Cancho-Grande, & Simal-Gándara, 2011).
  • Analytical Method for Valifenalate Residue Analysis :

    • Subheading : Determination of Valifenalate in Various Matrices
    • Description : A sensitive and rapid method for analyzing valifenalate residue in grapes, vegetables, and soil was established. This method was used to explore the dissipation rates of valifenalate in these matrices, providing valuable data for safe application of the substance (Li et al., 2018).
  • Modifying Maximum Residue Levels in Crops :

    • Subheading : Modification of MRLs for Valifenalate in Crops
    • Description : A study to modify existing maximum residue levels (MRLs) for valifenalate in various crops, including lettuces and tomatoes, was conducted. It concluded that long-term intake of residues from valifenalate is unlikely to present a risk to consumer health (Brancato et al., 2018).
  • Impact on Wine Aroma Compounds :

    • Subheading : Influence of Valifenalate on Wine Aroma
    • Description : Research on the impact of valifenalate, among other fungicides, on the aroma compounds of white wines found that these substances could alter the sensory properties of wines, particularly influencing esters, which contribute to floral, fruity, and spicy nuances (González-Álvarez et al., 2012).

properties

Product Name

L-(R)-valifenalate

Molecular Formula

C19H27ClN2O5

Molecular Weight

398.9 g/mol

IUPAC Name

methyl (3R)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17+/m1/s1

InChI Key

DBXFMOWZRXXBRN-WBVHZDCISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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